molecular formula C12H27N3O5SSi B1592801 6-Azidosulfonylhexyltriethoxysilane CAS No. 96550-26-4

6-Azidosulfonylhexyltriethoxysilane

Cat. No. B1592801
CAS RN: 96550-26-4
M. Wt: 353.51 g/mol
InChI Key: JJYSEGMTGODKMM-UHFFFAOYSA-N
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Description



  • 6-Azidosulfonylhexyltriethoxysilane (abbreviated as 6-ASHTES) is a chemical compound with the molecular formula C<sub>12</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>SSi .

  • It belongs to the class of organosilanes and contains both azide and sulfonate functional groups.

  • The compound is used as a cross-linker and can be anchored to surfaces.





  • Synthesis Analysis



    • 6-ASHTES can be synthesized via a one-pot reaction using thermally activated cross-linkers.

    • The reaction involves the incorporation of the azide group into the silane structure.





  • Molecular Structure Analysis



    • The molecular structure of 6-ASHTES consists of a hexyl chain attached to a triethoxysilane group, with an azide and a sulfonate group at the other end.





  • Chemical Reactions Analysis



    • 6-ASHTES can undergo nitrene insertion reactions into aliphatic and aromatic compounds.

    • It can participate in surface-anchored polymer networks due to its cross-linking properties.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Not available (NA)

    • Density : 1.147 g/mL

    • Flash Point : 114°C

    • Refractive Index @ 20°C : 1.4634




  • Scientific Research Applications

    Surface-Anchored Polymer Networks

    • Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (6-ASHTES) is used in the creation of surface-anchored polymer networks. It acts as a bi-functional gelator that undergoes crosslinking and surface-anchoring reactions when annealed above 100°C .
    • Methods of Application or Experimental Procedures : A thin film of a polyvinylpyrrolidone (PVP)/6-ASHTES mixture is deposited on a clean silicon wafer and annealed to form network layers. The concentration of 6-ASHTES, annealing time, and annealing temperatures can be varied to control the gel formation .
    • Results or Outcomes : The gel fraction of PVP in the network can be controlled by varying the annealing time, temperature, and concentration of 6-ASHTES in the PVP/6-ASHTES mixture. The trends obtained from the model simulations are in qualitative agreement with the experimental data .

    Polymeric Elastomers with Improved Adhesion Properties

    • Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (AS) is used in combination with diazide-based crosslinkers [tri (ethylene glycol)diazidoformate, GDAF] to improve the adhesion and elasticity of polymeric elastomers .
    • Methods of Application or Experimental Procedures : AS is combined with GDAF and added to a styrene butadiene rubber compound. The composition and curing conditions are adjusted to control the mechanical properties and elasticity of the resulting material .
    • Results or Outcomes : The styrene butadiene rubber compound with the proposed combination of crosslinkers exhibits good mechanical properties and excellent elasticity. The compound also exhibits improved adhesion capability on OH-containing silica, quartz, and polyimide films .

    Fabrication of Polymer-Inorganic Functional Hybrid Materials

    • Summary of the Application : 6-Azidosulfonylhexyltriethoxysilane (AS) is used in combination with diazide-based crosslinkers [tri (ethylene glycol)diazidoformate, GDAF] for the clean fabrication of polymer-inorganic functional hybrid materials with elasticity and adhesion capabilities .
    • Methods of Application or Experimental Procedures : AS is combined with GDAF and added to a styrene butadiene rubber compound. The compositions and curing conditions are adjusted to control the mechanical properties and elasticity of the resulting material .
    • Results or Outcomes : The styrene butadiene rubber compound with the proposed combination of crosslinkers exhibits good mechanical properties and excellent elasticity. The compound also exhibits improved adhesion capability on OH-containing silica, quartz, and polyimide films .

    Safety And Hazards



    • 6-ASHTES may cause skin and eye irritation.

    • Use appropriate protective gear when handling.




  • Future Directions



    • Research on 6-ASHTES could explore its applications in surface modification, drug delivery, or materials science.




    Please note that the information provided here is based on available data, and further research may yield additional insights. If you need more specific details or have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    N-diazo-6-triethoxysilylhexane-1-sulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H27N3O5SSi/c1-4-18-22(19-5-2,20-6-3)12-10-8-7-9-11-21(16,17)15-14-13/h4-12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JJYSEGMTGODKMM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCO[Si](CCCCCCS(=O)(=O)N=[N+]=[N-])(OCC)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H27N3O5SSi
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70914468
    Record name 6-(Triethoxysilyl)hexane-1-sulfonyl azide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70914468
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    353.51 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Azidosulfonylhexyltriethoxysilane

    CAS RN

    96550-26-4
    Record name 1-Hexanesulfonyl azide, 6-(triethoxysilyl)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096550264
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 6-(Triethoxysilyl)hexane-1-sulfonyl azide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70914468
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-Azidosulfonylhexyltriethoxysilane
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    Sodium azide (1.5 equivalent) in 4 ml of sodium hydrogen phosphate and hydrogen chloride buffer (14.4 g or Na2HPO4 to 4.4 mil conc HCl in 1 liter of distilled water) per gram of azide is added dropwise to a stirred 50 percent solution of triethoxysilylhexane sulfonyl chloride in methylene chloride containing 1 percent Aliquat 336. The mixture is stirred at room temperature for thirty minutes after the addition is complete. The layers are separated. The methylene chloride layer is washed with a saturated salt solution, dried over magnesium sulfate and the methylene chloride is evaporated. Ninety percent solids of a light yellow liquid triethoxysilylhexane sulfonyl azide of about 90 percent purity are obtained.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    6-Azidosulfonylhexyltriethoxysilane

    Citations

    For This Compound
    17
    Citations
    CK Pandiyarajan, J Genzer - Macromolecular Rapid …, 2021 - Wiley Online Library
    … We recently developed a robust and cost-effective one-step, one-pot synthesis for depositing surface-attached networks using 6-azidosulfonylhexyltriethoxysilane (6-ASHTES). [ 11 ] …
    Number of citations: 6 onlinelibrary.wiley.com
    CK Pandiyarajan, J Genzer - Macromolecules, 2019 - ACS Publications
    … a versatile one-pot synthesis method that generates surface-attached polymer networks by cross-linking common polymers using thermally active 6-azidosulfonylhexyltriethoxysilane (6-…
    Number of citations: 15 pubs.acs.org
    SY Woo, CK Pandiyarajan… - ACS applied polymer …, 2021 - ACS Publications
    … We investigate the properties of surface-anchored polymer networks created via one-pot synthesis using thermally active 6-azidosulfonylhexyltriethoxysilane (6-ASHTES). 6-ASHTES is …
    Number of citations: 1 pubs.acs.org
    DW Jung, SC Hong - European Polymer Journal, 2022 - Elsevier
    … For this purpose, a combination of dual-function azide-based crosslinkers composed of azidosilane (6-azidosulfonylhexyltriethoxysilane, AS) and diazide-based crosslinkers [tri(…
    Number of citations: 2 www.sciencedirect.com
    A Tanimu, K Alhooshani - Microchemical Journal, 2020 - Elsevier
    … functionalized SBA-15 (xS-SO 2 -triazole-OH; x = 5–20 wt%), have been developed via a two-step synthesis strategy: first, co-condensation of 6-azidosulfonylhexyltriethoxysilane and …
    Number of citations: 4 www.sciencedirect.com
    SF Situ, J Cao, C Chen, EC Abenojar… - Macromolecular …, 2016 - Wiley Online Library
    … In addition to the oleic acid capped MNPs, the MNPs functionalized with the two different silane coupling agents, 7-octenyltriethoxysilane and 6-azidosulfonylhexyltriethoxysilane, were …
    Number of citations: 11 onlinelibrary.wiley.com
    F Al-Mutairi - 2015 - uwspace.uwaterloo.ca
    … Results showed that 6-azidosulfonylhexyltriethoxysilane (Azido-silane) had the highest grafting efficiency. The order of grafting efficiency of the other silanes is as follows: (3-…
    Number of citations: 1 uwspace.uwaterloo.ca
    L ElKhoury, JC Berg - Journal of Adhesion Science and …, 2023 - Taylor & Francis
    … The most interesting result was that obtained for the combination of 6-azidosulfonylhexyltriethoxysilane (AZS) surface treatment with the presence of the maleic anhydride matrix additive…
    Number of citations: 3 www.tandfonline.com
    B Winkeljann, PMA Leipold… - Advanced Materials …, 2019 - Wiley Online Library
    … The azide-modified surface for “click” chemistry was generated by covalently bonding 6-azidosulfonylhexyltriethoxysilane (ASH-TES, abcr GmbH) to the activated surface. To find the …
    Number of citations: 22 onlinelibrary.wiley.com
    EA Hodges - 2011 - search.proquest.com
    The objective of this study was to synthesize and characterize antimicrobial, silver nanoparticles based self-assembling monolayer coatings, for use on chronic indwelling medical …
    Number of citations: 1 search.proquest.com

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